4-(4-Methylphenyl)pyrrolidin-2-one
Overview
Description
4-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. The presence of a pyrrolidinone fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and different stereoisomers can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(4-methylphenyl)acrylamide under acidic conditions. The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry practices .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
4-(4-Methylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups.
Prolinol: A derivative of pyrrolidine with hydroxyl functional groups.
Uniqueness
4-(4-Methylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidinone derivatives and contributes to its specific applications and activities .
Properties
IUPAC Name |
4-(4-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVYVXCCKLTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500646 | |
Record name | 4-(4-Methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55656-95-6 | |
Record name | 4-(4-Methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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